2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Description

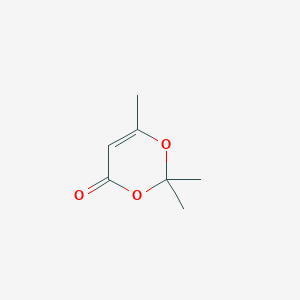

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,6-trimethyl-1,3-dioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRBXZCBOYNMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202230 | |

| Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; mp = 12-13 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5394-63-8 | |

| Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS: 5394-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (CAS: 5394-63-8), a versatile building block in organic synthesis. Also known as the diketene-acetone adduct, this compound serves as a stable and convenient substitute for the highly reactive and hazardous diketene (B1670635). This document covers its chemical and physical properties, synthesis, key chemical reactions with a focus on its role as an acetylketene equivalent, and its applications in the pharmaceutical and agrochemical industries. Detailed experimental protocols and safety information are also provided to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a clear, yellow to dark brown liquid at room temperature.[1][2][3] It is a six-membered heterocycle with two oxygen atoms at the 1 and 3 positions.[3] While insoluble in water, it is miscible with most organic solvents.[1][3][4] Technical grades of this compound may contain small amounts of acetone (B3395972).[3][5] Due to its thermal instability at higher temperatures, purification is typically performed by fractional distillation under high vacuum at temperatures below 80°C.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₃[4][6][7] |

| Molecular Weight | 142.15 g/mol [4][7][8] |

| CAS Number | 5394-63-8[4][7][9] |

| Appearance | Clear yellow to dark brown liquid[3][10][11] |

| Melting Point | 12-13 °C[2][4][6] |

| Boiling Point | ~275 °C (at 750 mmHg)[3][6][12]; 65-67 °C (at 0.2 mmHg)[2][3] |

| Density | 1.07 - 1.088 g/mL at 25 °C[2][4][6] |

| Refractive Index (n20/D) | 1.460[4][6][12] |

| Solubility | Insoluble in water; miscible with most organic solvents[1][3][4] |

| Flash Point | 14 °C (closed cup)[4][13][14] |

Synthesis

The most common and efficient method for the synthesis of this compound is the reaction of diketene with acetone.[3][8] This reaction is typically carried out in the presence of an acidic catalyst.[8] Another reported synthesis involves the treatment of tert-butyl 3-oxobutanoate with acetone and acetic anhydride (B1165640) in the presence of concentrated sulfuric acid.[2][9]

Experimental Protocol: Synthesis from tert-Butyl 3-Oxobutanoate[2][9]

-

Reaction Setup: To a solution of tert-butyl 3-oxobutanoate (1.63 mL, 10.0 mmol) in acetone (10.0 mL) and acetic anhydride (10.0 mL) at 0 °C, add concentrated sulfuric acid (0.530 mL) dropwise.

-

Reaction Execution: Heat the mixture for 5 hours.

-

Work-up: Pour the reaction mixture into 1 M HCl and extract the aqueous layer with ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and remove the solvent. Purify the residue by silica (B1680970) gel chromatography (0% to 30% ethyl acetate in hexane) to yield this compound.

Chemical Reactions and Applications

This compound is a valuable reagent in organic synthesis, primarily serving as a stable and manageable source of acetylketene.[3][15][16] Upon heating, it undergoes a retro-Diels-Alder reaction to generate the highly reactive acetylketene in situ, which can then react with various nucleophiles.[3][8][15] This reactivity makes it a convenient alternative to the direct use of diketene for acetoacetylation reactions.[16][17]

Acetoacetylation Reactions

The thermal generation of acetylketene from the diketene-acetone adduct allows for the efficient acetoacetylation of alcohols, phenols, amines, and thiols to produce the corresponding β-ketoesters and β-ketoamides.[2][8][18] These reactions are often fast, stoichiometric, and do not require a catalyst, with acetone being the only byproduct.[16]

Experimental Protocol: General Acetoacetylation[8]

-

Reaction Setup: In a suitable flask, dissolve the nucleophile (e.g., alcohol, amine) in a high-boiling solvent such as xylenes (B1142099).

-

Reaction Execution: Add this compound to the solution and heat the mixture to reflux (typically 120-140 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography. For example, the reaction with geraniol (B1671447) in refluxing xylenes yields geranyl acetoacetate (B1235776) in 85% yield.[8]

Cycloaddition Reactions

The in situ generated acetylketene can also participate in cycloaddition reactions. For instance, it can react with imines to form 1,3-oxazine derivatives.[15][19] Furthermore, it can dimerize at temperatures above 130 °C to yield dehydracetic acid.[3]

Applications in Drug Development and Agrochemicals

The versatility of this compound as a synthetic intermediate makes it valuable in the preparation of drug molecules and bioactive compounds.[1][2] It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] For example, it can be used to prepare the intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethylamine, which is a component in the synthesis of apremilast.[2] Its derivatives are also explored for their potential use in drug development due to their biological activity.[8]

Safety and Handling

This compound is a highly flammable liquid and vapor.[4][13][20] It is irritating to the eyes, respiratory system, and skin.[6] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[13][14]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| 🔥 | Danger | H225: Highly flammable liquid and vapor[4][13][14] |

| ❗ | Danger | H315: Causes skin irritation[13][14] |

| ❗ | Danger | H319: Causes serious eye irritation[4][13][14] |

| ⚕️ | Danger | H361: Suspected of damaging fertility or the unborn child[13][14] |

| ⚕️ | Danger | H373: May cause damage to organs through prolonged or repeated exposure[13][14] |

Handling Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Ground and bond containers when transferring material.[21]

-

Store in a cool, dry, well-ventilated area in a tightly closed container, preferably at 2-8 °C.[1][22]

In Case of Exposure:

-

Eyes: Rinse immediately with plenty of water and seek medical advice.[6]

-

Skin: Take off immediately all contaminated clothing and rinse the skin with water.[13][14]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[20]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a safer and more convenient alternative to diketene for a wide range of chemical transformations. Its utility in producing β-dicarbonyl compounds, which are crucial intermediates for pharmaceuticals and other functional materials, underscores its importance. Researchers and drug development professionals can leverage the information in this guide to safely and effectively incorporate this versatile compound into their synthetic strategies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. 2,2,6-Trimethyl-4H-1,3-dioxin-4-on – Wikipedia [de.wikipedia.org]

- 4. 2,2,6-トリメチル-4H-1,3-ダイオキシン-4-オン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. AB126767 | CAS 5394-63-8 – abcr Gute Chemie [abcr.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Buy this compound | 5394-63-8 [smolecule.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound, 95% 5394-63-8 India [ottokemi.com]

- 11. 296911000 [thermofisher.com]

- 12. This compound | 5394-63-8 [chemicalbook.com]

- 13. 2,2,6-Trimethyl-1,3-dioxin-4-one | 5394-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 2,2,6-Trimethyl-1,3-dioxin-4-one | 5394-63-8 | TCI AMERICA [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Reaction of 2, 2, 6-Trimethyl-1, 3-dioxin-4-one with Imines | Semantic Scholar [semanticscholar.org]

- 20. This compound(5394-63-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. 2,2,6-三甲基-4H-1,3-二噁英-4-酮 Arxada quality, ≥93.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

The Chemical Mechanism of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Gateway to Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, is a versatile and stable organic compound whose primary significance in the biomedical field lies not in a direct biological mechanism of action, but in its function as a key synthetic intermediate. Its utility stems from its ability to serve as a safe and convenient precursor to acetylketene, a highly reactive species for acetoacetylation reactions. This technical guide elucidates the chemical mechanism of this compound, details its application in the synthesis of potent biological inhibitors, provides experimental protocols, and presents quantitative data on the activity of its derivatives.

Core Chemical Mechanism of Action: A Precursor to Acetylketene

The fundamental mechanism of action of this compound is a thermal retro-Diels-Alder reaction.[1] Upon heating, typically at temperatures above 80-100°C, the molecule undergoes a cycloreversion to generate two highly reactive molecules: acetylketene and acetone.[1]

Acetylketene (CH₃C(O)CH=C=O) is a potent electrophile and an excellent acetoacetylating agent. However, it is unstable and difficult to handle directly. This compound provides a practical solution by generating acetylketene in situ, allowing for immediate reaction with a variety of nucleophiles without the need to handle the hazardous ketene (B1206846) itself.[2][3][4] This reactivity is the cornerstone of its application in organic synthesis.

The reaction of the in situ generated acetylketene with nucleophiles such as alcohols (R-OH) or amines (R-NH₂) proceeds rapidly to form β-keto esters and β-ketoamides (acetoacetamides), respectively.[2][5] These products are valuable building blocks for a wide range of more complex molecules, including various heterocyclic compounds with significant biological activities.

Application in the Synthesis of Biologically Active Molecules

The acetoacetylated intermediates derived from this compound are pivotal in the construction of pharmacologically relevant scaffolds. This guide focuses on two prominent examples: Sodium Iodide Symporter (NIS) inhibitors and Heat Shock Protein 90 (Hsp90) inhibitors.

Dihydropyrimidinones as Sodium Iodide Symporter (NIS) Inhibitors

The Sodium Iodide Symporter (NIS) is a transmembrane protein crucial for iodide uptake in the thyroid gland, a fundamental step in thyroid hormone synthesis.[6][7][8][9] Inhibition of NIS is a therapeutic strategy for certain thyroid disorders. Dihydropyrimidinones (DHPMs) have been identified as a class of potent NIS inhibitors.[10][11]

The synthesis of these DHPMs is often achieved through the Biginelli reaction, a one-pot multicomponent condensation.[12][13][14][15] A key component in this reaction is a β-dicarbonyl compound, such as an N-substituted acetoacetamide. This compound serves as an excellent starting material for the synthesis of these required acetoacetamides.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetoacetylation with this compound: a convenient alternative to diketene | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Biology of the Sodium Iodide Symporter and its Potential for Targeted Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, evaluation and absolute configuration assignment of novel dihydropyrimidin-2-ones as picomolar sodium iodide symporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 15. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a versatile building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, accompanied by the experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectral data for this compound, providing insights into its molecular structure and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.26 | s | 1H | CH |

| 2.00 | s | 3H | CH ₃ |

| 1.70 | s | 6H | (CH ₃)₂ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 168.7 | C =O |

| 161.1 | =C -O |

| 100.2 | O-C -O |

| 93.7 | =C H |

| 24.9 | (C H₃)₂ |

| 19.8 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups.

IR Spectral Data

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3000 | C-H | Alkene/Alkyl |

| 1739 | C=O | Ester (lactone) |

| 1640 | C=C | Alkene |

| 1393, 1358 | C-H | Alkyl |

| 1273, 1206 | C-O | Ester |

| 1032 | C-O | Ether |

A thesis also reported IR spectral data for a related compound, showing characteristic peaks at 1764 cm⁻¹ and 1690 cm⁻¹ for C=O bonds and 1620 cm⁻¹ for a C=C bond, which is consistent with the data presented above.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

| m/z | Interpretation |

| 143.3 | [M+H]⁺ (Molecular Ion + H) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectral data for a liquid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

-

A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a clean NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

FT-IR Spectroscopy

Sample Preparation:

-

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

-

The sample is placed in the IR beam path.

-

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction:

-

The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

The sample is vaporized in the ion source.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

Synthesis of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a versatile intermediate in pharmaceutical and organic synthesis, from the reaction of diketene (B1670635) and acetone (B3395972). This document provides a thorough overview of the reaction, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction

This compound, also known as the diketene-acetone adduct, is a valuable building block in organic chemistry.[1] Its unique structure, incorporating both a cyclic ether and a ketone functional group, allows for a variety of chemical transformations.[1] It serves as a stable and convenient substitute for the highly reactive diketene in acetoacetylation reactions.[2] The thermal decomposition of this compound generates acetylketene in situ, which can then react with various nucleophiles to produce β-ketoesters and β-ketoamides.[1][3] This reactivity makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3]

The most common and efficient synthesis of this compound involves the reaction of diketene with acetone. This reaction can be performed with or without a catalyst and is generally characterized by high yields.

Reaction Mechanism

The synthesis of this compound from diketene and acetone is typically described as a [4+2] cycloaddition reaction, akin to a Diels-Alder reaction.[1] In this process, diketene acts as the dienophile and acetone serves as the diene component. The reaction can be catalyzed by acid, which activates the diketene for nucleophilic attack by the acetone enol.

Alternatively, the thermal decomposition of the product, this compound, is understood to proceed via a retro-hetero-Diels-Alder reaction, releasing acetone and forming a transient acylketene intermediate.[2] This acylketene is then available to react with other nucleophiles present in the reaction mixture.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols based on literature findings.

Acid-Catalyzed Synthesis

This method utilizes an acid catalyst to promote the reaction between diketene and acetone.

Materials:

-

Diketene

-

Acetone

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (optional, as solvent)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of diketene in acetone is prepared.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution.[2]

-

The reaction mixture is then heated to reflux and stirred for several hours.[2]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is then poured into 1M HCl, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

Catalyst-Free Synthesis

This protocol describes the synthesis without the use of an acid catalyst, relying on thermal conditions.

Materials:

-

Diketene

-

Acetone

Procedure:

-

Diketene and a molar excess of acetone are combined in a reaction flask equipped with a reflux condenser.

-

The mixture is heated to reflux, typically between 50-80°C.[1]

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

After the reaction is complete, the excess acetone is removed by distillation.

-

The remaining residue is the desired product, this compound, often in high purity. Yields exceeding 90% have been reported for this method.[1]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Diketene, Acetone | p-Toluenesulfonic acid | Acetone | Reflux | - | 91 | [2] |

| Diketene, Acetone | None | Acetone | 50-80 | - | >90 | [1] |

| tert-Butyl-3-oxobutanoate, Acetone | Sulfuric acid | Acetone, Acetic anhydride | 0 - 20 | 5 h | 98 | [4] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Appearance | Colorless oil or solid |

| Melting Point | 12-13 °C |

| Boiling Point | - |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index | n20/D 1.460 |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.26 (s, 1H), 2.00 (s, 3H), 1.70 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.7, 161.1, 100.2, 93.7, 24.9, 19.8 |

| FT-IR (neat) cm⁻¹ | 3000, 1739, 1640, 1393, 1358, 1273, 1206, 1032, 902, 806 |

| Mass Spectrometry | m/z 143.3 [M+H]⁺ |

(Data sourced from ChemicalBook)[4]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Diketene is a toxic and corrosive substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Acetone is a highly flammable liquid. All heating should be performed using a heating mantle and not an open flame.

-

Acids such as sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound from diketene and acetone is a well-established and efficient reaction. It can be performed under both acid-catalyzed and catalyst-free conditions, providing high yields of the desired product. The versatility of this compound as a synthetic intermediate makes its preparation a key step in various research and development applications, particularly in the pharmaceutical industry. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical entity.

References

- 1. Buy this compound | 5394-63-8 [smolecule.com]

- 2. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

The Chemist's Workhorse: 2,2,6-Trimethyl-4H-1,3-dioxin-4-one as a Superior Diketene Equivalent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the development of pharmaceutical agents, the quest for safe, stable, and versatile reagents is paramount. The acetoacetyl moiety is a crucial building block in a vast array of biologically active molecules and complex organic structures. Historically, diketene (B1670635) has been the go-to reagent for introducing this functional group. However, its high toxicity, unpleasant odor, and challenging handling characteristics have driven chemists to seek safer alternatives. Enter 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), also widely known as the diketene-acetone adduct (DAA). This stable, easily handled liquid serves as an excellent and convenient surrogate for diketene, offering a safer and more controlled route to acetoacetylation.[1]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physical and chemical properties, and its application as a diketene equivalent. Special emphasis is placed on detailed experimental protocols and quantitative data to facilitate its adoption in research and development laboratories.

Physicochemical and Safety Profile

This compound is a clear to dark brown liquid that is practically insoluble in water but miscible with most common organic solvents.[1][2] Its key physical properties are summarized in the table below.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Appearance | Clear dark brown liquid[3] |

| Melting Point | 12-13 °C[2][4] |

| Boiling Point | ~275 °C (at 760 mmHg); 65-67 °C (at 2 mmHg)[1][2] |

| Density | 1.07 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.460[4] |

| Solubility | Insoluble in water; soluble in chloroform, methanol.[5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.26 (s, 1H), 2.00 (s, 3H), 1.70 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.7, 161.1, 100.2, 93.7, 24.9, 19.8 |

| FT-IR (neat, cm⁻¹) | 3000, 1739, 1640, 1393, 1358, 1273, 1206, 1032, 902, 806 |

From a safety perspective, TMD is classified as a highly flammable liquid and vapor and causes serious eye irritation.[3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn, and the compound should be handled in a well-ventilated fume hood away from ignition sources.

Table 2: Safety Information for this compound

| Hazard | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 2 (H225)[3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] |

| Eye Irritation | Eye Irritation, Category 2A (H319)[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Flash Point | 14 °C (57.2 °F) - closed cup[4] | - |

The Core Principle: In Situ Generation of Acetylketene

The utility of this compound as a diketene equivalent lies in its ability to undergo a thermal retro-Diels-Alder reaction. Upon heating to temperatures typically above 100 °C, TMD decomposes into the highly reactive acetylketene and acetone (B3395972).[1] This in situ generation of acetylketene is the rate-limiting step in acetoacetylation reactions using TMD.[6] The volatile acetone byproduct can be easily removed from the reaction mixture.

References

- 1. 2,2,6-Trimethyl-4H-1,3-dioxin-4-on – Wikipedia [de.wikipedia.org]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C7H10O3 | CID 79368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,6-三甲基-4H-1,3-二噁英-4-酮 Arxada quality, ≥93.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,2,6-Trimethyl-1,3-dioxin-4-one, cont. up to ca 6% acetone | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a versatile reagent in organic synthesis. Also known as the diketene-acetone adduct, this compound serves as a more stable and safer alternative to diketene (B1670635) for acetoacetylation reactions. Understanding its stability profile and proper handling procedures is critical for its effective and safe use in research and development.

Chemical and Physical Properties

This compound is a clear to dark brown liquid with the molecular formula C₇H₁₀O₃.[1] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 142.15 g/mol |

| Melting Point | 12-13 °C |

| Boiling Point | 65-67 °C at 2 mmHg (~2.7 mbar) |

| Density | 1.07 g/mL at 25 °C |

| Flash Point | 14 °C (57.2 °F) - closed cup[2] |

| Solubility | Insoluble in water; miscible with most organic solvents. |

Stability Profile

The primary utility of this compound stems from its enhanced stability compared to the highly reactive and lachrymatory diketene. However, its stability is not absolute and is influenced by temperature, pH, and the presence of catalysts.

Thermal Stability

This compound undergoes thermal decomposition to generate acetylketene and acetone. This retro-Diels-Alder reaction is the basis for its use as an acetoacetylating agent. The temperature at which this decomposition occurs is a critical parameter for its application in synthesis.

| Condition | Temperature Range (°C) | Notes |

| Uncatalyzed Acetoacetylations | 82 - 107 | The rate-limiting step is the first-order formation of acetylketene. |

| General Thermal Decomposition | > 120 | |

| Reactions with Isocyanates | 130 - 165 | Higher temperatures are required to drive the reaction by removing acetone. |

Note: The material may darken in color during storage, indicating potential slow decomposition over time, especially when exposed to light.[3]

pH and Chemical Stability

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Storage Recommendations

-

Temperature: Store in a cool, dry place.[3] Recommended storage temperatures are often between 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.[3]

-

Light: Protect from light, as the material can darken upon exposure.[3]

-

Container: Keep the container tightly closed in a well-ventilated place.[3]

-

Ignition Sources: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[3]

Spill and Disposal Procedures

In case of a spill, absorb the material with an inert absorbent (e.g., sand, earth) and transfer it to a suitable container for disposal. Use non-sparking tools. Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

Thermal Stability Analysis (Illustrative)

While a specific, detailed experimental protocol for the TGA or DSC of this compound is not available in the literature reviewed, a general procedure can be outlined based on standard practices for volatile organic compounds.

Objective: To determine the onset of thermal decomposition and characterize the thermal events associated with this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

General TGA Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at which significant mass loss occurs.

General DSC Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Place a small, accurately weighed sample (typically 2-5 mg) into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic or exothermic events, such as melting and decomposition.

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for assessing the stability of this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal stability assessment.

References

A Technical Guide to the Thermolysis of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one for the Generation of Acetylketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the generation of acetylketene via the thermolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a stable and convenient precursor. Acetylketene is a highly reactive intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules and heterocyclic frameworks relevant to drug discovery and development. This document details the underlying chemical principles, provides comprehensive experimental protocols for its generation and in-situ trapping, summarizes key quantitative data, and illustrates reaction pathways and experimental workflows through detailed diagrams. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this versatile synthetic tool.

Introduction

Acetylketene (CH₃C(O)CH=C=O) is a valuable C₄ building block in organic synthesis. However, its high reactivity and propensity to dimerize or polymerize make its isolation and storage challenging. A practical and widely adopted solution is the in-situ generation of acetylketene from a stable precursor. This compound, commonly known as the diketene-acetone adduct, serves as an excellent and commercially available precursor for this purpose.[1] Its thermolysis provides a clean and efficient route to acetylketene, which can be immediately trapped with a variety of nucleophiles or engaged in cycloaddition reactions.[2][3] This guide will focus on the thermal generation of acetylketene from this precursor, with a particular emphasis on its practical application in synthetic chemistry.

The Core Reaction: Thermolysis of this compound

The thermal decomposition of this compound proceeds via a retro-Diels-Alder reaction, yielding acetylketene and acetone (B3395972) as the sole by-product.[2] This equilibrium reaction can be driven forward by removing acetone or by trapping the highly reactive acetylketene with a suitable reagent.

The reaction is typically carried out at temperatures ranging from 80°C to over 140°C, either in a suitable high-boiling solvent like xylene or under neat conditions.[3] For gas-phase generation, Flash Vacuum Pyrolysis (FVP) is a powerful technique that allows for the generation of acetylketene in a controlled environment, minimizing side reactions.[4]

Quantitative Data

The efficiency of acetylketene generation and subsequent trapping is dependent on several factors, primarily temperature and the nature of the trapping agent. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Data for the Thermolysis in the Presence of Alcohols

| Trapping Alcohol | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Ethanol | 120 | 1.85 x 10⁻³ | 115 |

| Propan-2-ol | 120 | 1.79 x 10⁻³ | 118 |

| tert-Butanol | 120 | 1.75 x 10⁻³ | 120 |

Data sourced from a flow chemistry study.

Table 2: Relative Reactivity of Nucleophiles with Acetylketene

| Nucleophile Type | Relative Rate of Reaction |

| Primary Alcohols | 8 |

| Secondary Alcohols | 3 |

| Tertiary Alcohols | 1 |

Competition experiments demonstrate the steric hindrance effect on the rate of nucleophilic attack on acetylketene.[5]

Experimental Protocols

General Procedure for in-situ Generation and Trapping of Acetylketene

This protocol is suitable for the acetoacetylation of alcohols and amines.

Materials:

-

This compound

-

Nucleophile (e.g., alcohol, amine)

-

High-boiling solvent (e.g., xylene), or neat conditions

-

Reaction flask equipped with a reflux condenser and a means to remove acetone (e.g., Dean-Stark trap)

Procedure:

-

To a solution of the nucleophile in xylene (or neat), add 1.0-1.2 equivalents of this compound.

-

Heat the reaction mixture to reflux (typically 120-140°C).[3]

-

Continuously remove the acetone by-product using a Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting β-keto ester or amide by column chromatography or distillation.

Flash Vacuum Pyrolysis (FVP) for the Generation of Acetylketene

FVP is an effective method for generating acetylketene in the gas phase for subsequent reactions or spectroscopic analysis.

Apparatus:

-

A standard FVP setup consisting of a sample inlet, a pyrolysis tube (quartz), a furnace, a cold trap, and a high-vacuum pump.[4]

Procedure:

-

Assemble the FVP apparatus and ensure a high vacuum (typically < 0.1 Torr) is achieved.

-

Heat the pyrolysis tube to the desired temperature (a temperature gradient can be employed, e.g., 200-500°C).

-

Introduce the this compound into the pyrolysis tube at a slow and constant rate.

-

The generated acetylketene and acetone are passed through the hot zone and collected in a cold trap cooled with liquid nitrogen.

-

For spectroscopic analysis, the products can be co-deposited with an inert gas (e.g., argon) onto a cold window for matrix isolation studies.[2]

-

For synthetic purposes, the reactive acetylketene can be trapped in the cold trap by a co-condensed nucleophile.

Synthetic Applications in Drug Development

The in-situ generated acetylketene is a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

[4+2] Cycloaddition Reactions with Imines for Pyridone Synthesis

Acetylketene can act as a 4π component in [4+2] cycloaddition reactions with imines to afford highly substituted pyridones, a common motif in medicinal chemistry.[6]

Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

The reaction of acetylketene with imines can also proceed via a [2+2] cycloaddition, known as the Staudinger reaction, to yield β-lactams.[7][8] The β-lactam ring is a core structural component of numerous antibiotic drugs.

Conclusion

The thermolysis of this compound provides a reliable and convenient method for the generation of the highly reactive and synthetically valuable intermediate, acetylketene. This guide has outlined the fundamental principles of this reaction, provided detailed experimental protocols for its implementation, and highlighted its utility in the synthesis of complex molecules and heterocyclic systems of interest to the pharmaceutical industry. The ability to generate acetylketene in-situ opens up a wide range of synthetic possibilities, making it an indispensable tool for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. littlemsandsailing.com [littlemsandsailing.com]

- 4. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 5. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of multi ring-fused 2-pyridones via an acyl-ketene imine cyclocondensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]

2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a versatile building block in organic synthesis. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as a stable and convenient substitute for diketene (B1670635) in acetoacetylation reactions. Experimental protocols and mechanistic pathways are presented to assist researchers in its practical application.

Core Properties and Specifications

This compound, also known as the diketene-acetone adduct, is a six-membered heterocyclic compound.[1] It serves as a crucial reagent in organic chemistry, particularly for the introduction of an acetoacetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [2][3] |

| Molecular Weight | 142.15 g/mol | [2][3] |

| CAS Number | 5394-63-8 | [2][4] |

| Appearance | Clear dark brown liquid | [2] |

| Melting Point | 12-13 °C | [2][4] |

| Boiling Point | 65–67 °C at 2 mmHg; 275 °C at 750 mmHg | [1] |

| Density | 1.07 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.460 | [4][5] |

| Solubility | Insoluble in water | [4][5] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.26 (s, 1H), 2.00 (s, 3H), 1.70 (s, 6H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.7, 161.1, 100.2, 93.7, 24.9, 19.8 | [3] |

| FT-IR (neat, cm⁻¹) | 3000, 1739, 1640, 1393, 1358, 1273, 1206, 1032, 902, 806 | [3] |

| Mass Spectrum (MS) | 143.3 [M+H]⁺ | [3] |

Synthesis

The most common and efficient synthesis of this compound involves the reaction of diketene with acetone (B3395972).[1][6] An alternative method utilizes tert-butyl acetoacetate (B1235776) and acetone.

Experimental Protocol: Synthesis from Diketene and Acetone

This method is widely employed due to its high yield.[6]

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine diketene and an excess of acetone.

-

The reaction is typically conducted at reflux temperatures (50–80°C).[6]

-

The reaction can be catalyzed by an acidic catalyst.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the excess acetone is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid. Yields for this reaction are reported to be in excess of 90%.[6]

Caption: Synthesis of this compound from diketene and acetone.

Key Reactions and Applications

The primary utility of this compound lies in its function as a stable precursor to acetylketene, a highly reactive intermediate.[1][7] This in-situ generation of acetylketene allows for safe and efficient acetoacetylation of various nucleophiles.

Thermal Decomposition and Acetoacetylation

Upon heating to temperatures between 120-140°C, this compound undergoes a retro-Diels-Alder reaction to generate acetylketene and acetone.[6][7] The highly reactive acetylketene readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to produce the corresponding β-ketoesters, β-ketoamides, and β-ketothioesters in high yields.[1][6]

Caption: Thermal generation of acetylketene and subsequent acetoacetylation.

Experimental Protocol: General Acetoacetylation of Alcohols

This protocol provides a general procedure for the acetoacetylation of an alcohol using this compound.

Procedure:

-

In a suitable reaction flask, dissolve the alcohol substrate in a high-boiling solvent such as xylenes (B1142099).[6]

-

Add a stoichiometric equivalent of this compound to the solution.

-

Heat the reaction mixture to reflux.[6]

-

Monitor the reaction by TLC or GC until the starting alcohol is consumed.

-

Cool the reaction mixture to room temperature.

-

The solvent and the acetone byproduct can be removed under reduced pressure.

-

The resulting crude β-ketoester can be purified by column chromatography or distillation. For example, the reaction with geraniol (B1671447) in refluxing xylenes yields geranyl acetoacetate in 85% yield.[6]

Applications in Drug Development and Medicinal Chemistry

The acetoacetyl group is a key structural motif in many biologically active molecules and pharmaceutical intermediates. The use of this compound as a safe and efficient acetoacetylating agent has found applications in the synthesis of various compounds with potential therapeutic value.

Derivatives of this compound have been explored for their potential in developing new drugs.[6] For instance, it has been used in the synthesis of dihydropyrimidinones, which have been investigated as potent sodium iodide symporter inhibitors.[8] Furthermore, reactions with isocyanates lead to the formation of 1,3-oxazine derivatives, which are important scaffolds in medicinal chemistry.[6] The ability to functionalize the dioxinone ring itself, for example through iodination, provides access to further substituted intermediates for agrochemical and pharmaceutical applications.

References

- 1. Reaction of 2, 2, 6-Trimethyl-1, 3-dioxin-4-one with Imines | Semantic Scholar [semanticscholar.org]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. This compound | C7H10O3 | CID 79368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. This compound(5394-63-8)FT-IR [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, commonly known as the diketene-acetone adduct (DAA), is a versatile and stable heterocyclic compound. It serves as a crucial synthetic equivalent for the highly reactive and hazardous diketene (B1670635). This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its wide-ranging applications in organic synthesis, particularly in acetoacetylation reactions for the preparation of β-keto esters and amides. This document consolidates key experimental data and reaction pathways to serve as a valuable resource for professionals in chemical research and drug development.

Discovery and History

The synthesis, structural elucidation, and properties of this compound were first comprehensively described in 1952 by M.F. Carroll and Alfred Bader.[1] This compound is the 1:1 adduct formed from the reaction of diketene and acetone (B3395972).[1] Its development provided a safer and more manageable alternative to diketene, which is toxic, lacrymatory, and has a foul odor.[1]

While it is structurally related to 2,2-dimethyl-1,3-dioxane-4,6-dione, famously known as Meldrum's acid, they are distinct compounds with different historical timelines. Meldrum's acid was first synthesized by Andrew Norman Meldrum in 1908, who initially misidentified its structure.[2][3][4][5] The correct cyclic diester structure of Meldrum's acid was later confirmed in 1948 by David Davidson and his colleagues.[2][3] The discovery of this compound followed this, providing a new avenue for synthetic chemistry that harnessed the reactivity of diketene in a more controlled manner.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented, providing essential information for its handling, characterization, and use in synthesis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [6][7][8] |

| Molecular Weight | 142.15 g/mol | [6][7][8] |

| Appearance | Clear, brown liquid | [1][8] |

| Melting Point | 12–13 °C | [1][8] |

| Boiling Point | 65–67 °C at 2 mmHg | [1] |

| Density | 1.0879 g/cm³ at 20 °C | [1] |

| Refractive Index (n²⁵/D) | 1.4678 | [1] |

| Solubility | Practically insoluble in water; miscible with most organic solvents. | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.26 (s, 1H), 2.00 (s, 3H), 1.70 (s, 6H) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.7, 161.1, 104.2, 93.7, 24.9, 19.8 | [7] |

| FT-IR (neat, cm⁻¹) | 3000, 1739, 1640, 1393, 1358, 1273, 1206, 1032, 902, 806 | [7] |

| Mass Spectrum (MS) | m/z 143.3 [M+H]⁺ | [7] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the reaction of diketene with acetone. An alternative and well-documented procedure involves the reaction of a β-keto ester with acetone.

Synthesis from a β-Keto Ester

This method utilizes tert-butyl-3-oxobutanoate as the starting material, which reacts with acetone in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.[9]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl-3-oxobutanoate (1.63 mL, 10.0 mmol) in a mixture of acetone (10.0 mL) and acetic anhydride (10.0 mL).

-

Acid Addition: Cool the solution to 0°C using an ice bath.

-

Reaction Execution: Add concentrated sulfuric acid (0.530 mL) dropwise to the cooled solution. After the addition is complete, heat the reaction mixture for 5 hours.

-

Work-up: Quench the reaction by adding it to a 1M HCl solution. Extract the aqueous layer with ethyl acetate (B1210297).

-

Purification: Wash the combined organic layers with a saturated NaHCO₃ solution and then with brine. Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Final Purification: Purify the resulting residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, gradient from 0% to 30%) to yield this compound.[9]

Caption: Synthesis from a β-Keto Ester.

Synthesis from Diketene and Acetone

This is the most direct method, involving the acid-catalyzed reaction of diketene with acetone.[1][10]

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, combine diketene and acetone.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to 90°C. The reaction is typically complete within a few hours.

-

Purification: The product can be purified by fractional distillation under reduced pressure (< 80 °C) to avoid thermal decomposition.[1]

Caption: Synthesis from Diketene and Acetone.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a precursor to acetylketene, a highly reactive intermediate.[1][11]

Generation of Acetylketene and Acetoacetylation

Upon heating, this compound undergoes a retro-Diels-Alder reaction to generate acetylketene and acetone.[11] The in-situ generated acetylketene readily reacts with various nucleophiles, such as alcohols, phenols, and amines, to yield acetoacetate (B1235776) esters and amides in high yields.[1][12] This process, known as acetoacetylation, is fundamental in the synthesis of many pharmaceutical intermediates and other complex organic molecules.[9][10]

Experimental Protocol for Acetoacetylation:

-

Reaction Setup: Dissolve this compound and the desired nucleophile (e.g., an alcohol or amine) in a suitable solvent such as tetrahydrofuran (B95107) or xylene.

-

Reaction Execution: Heat the mixture to reflux. The reaction is often facilitated by the presence of a stoichiometric amount of a mild base like sodium acetate to suppress side reactions.[1]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting acetoacetylated product is purified by standard methods such as distillation or chromatography.

Caption: Acetoacetylation using DAA.

Synthesis of Heterocycles

This compound is a valuable building block for the synthesis of various heterocyclic compounds. It can react with imines, carbodiimides, and isocyanates to form substituted 1,3-oxazin-4-ones, pyridones, and other complex ring systems.[11][13] These reactions often proceed through cycloaddition mechanisms with the in-situ generated acetylketene.[11]

Conclusion

This compound has established itself as an indispensable reagent in modern organic synthesis. Its discovery provided a safe and effective means of performing acetoacetylation reactions, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the continued exploration of its synthetic potential.

References

- 1. 2,2,6-Trimethyl-4H-1,3-dioxin-4-on – Wikipedia [de.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ic.unicamp.br [ic.unicamp.br]

- 6. chemscene.com [chemscene.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C7H10O3 | CID 79368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Buy this compound | 5394-63-8 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reaction of 2, 2, 6-Trimethyl-1, 3-dioxin-4-one with Imines | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of β-Keto Esters using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, serves as a stable and convenient substitute for the highly reactive and hazardous diketene (B1670635) in the synthesis of β-keto esters and other dicarbonyl compounds.[1][2][3] This reagent is particularly valuable in organic synthesis and pharmaceutical development for the construction of biologically relevant molecules.[1][4] It functions as a precursor to acetylketene, which is generated in situ and readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to yield the corresponding acetoacetylated products.[3][5] The primary byproduct of this reaction is acetone (B3395972), which is volatile and easily removed.[3] This document provides detailed protocols for the synthesis of β-keto esters from alcohols using this compound under both high-temperature and mild, catalyzed conditions.

Reaction Mechanism

The synthesis of β-keto esters using this compound proceeds through a thermal retro-hetero-Diels-Alder reaction. This step releases acetone and generates highly reactive acetylketene as an intermediate. The acetylketene is then trapped in situ by a nucleophile, such as an alcohol, to form the desired β-keto ester.

Caption: Reaction mechanism for β-keto ester synthesis.

Experimental Protocols

Two primary methods for the synthesis of β-keto esters using this compound are presented below. The traditional method requires high temperatures, while a more recent, milder protocol utilizes sodium acetate (B1210297) as a catalyst.

Protocol 1: High-Temperature Synthesis in Xylene

This method is suitable for relatively stable alcohols and involves refluxing in a high-boiling solvent.[4]

Materials:

-

This compound

-

Corresponding alcohol (e.g., methanol)

-

Xylene

-

Standard glassware for reflux

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and n-hexane for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the alcohol (1.0 equiv), this compound (1.0 equiv), and xylene.

-

Heat the mixture to 140°C with vigorous stirring and maintain the reflux for 2 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the xylene under high vacuum using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography, using a gradient of ethyl acetate in n-hexane (e.g., 1:50 to 1:25) as the eluent to obtain the pure β-keto ester.[4]

Protocol 2: Mild Synthesis using Sodium Acetate in THF

This improved protocol is advantageous for sensitive substrates, including secondary, tertiary, and chiral alcohols, as it proceeds under milder conditions and often results in quantitative yields with fewer side products.[1][6]

Materials:

-

This compound

-

Corresponding alcohol (primary, secondary, or tertiary)

-

Anhydrous sodium acetate (AcONa)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for reflux under an inert atmosphere

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous THF, add this compound (1.0-1.2 equiv) and a catalytic amount of anhydrous sodium acetate.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the alcohol's steric hindrance.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the THF under reduced pressure.

-

The resulting β-keto ester is often obtained in quantitative yield and may not require further purification.[1] If necessary, purification can be achieved by column chromatography.

Experimental Workflow Diagram

Caption: General experimental workflow for β-keto ester synthesis.

Data Presentation: Substrate Scope and Yields

The mild synthesis protocol (Protocol 2) has been successfully applied to a variety of alcohols, consistently providing high to quantitative yields.

| Entry | Alcohol | Product | Yield (%) |

| 1 | Isopropanol | Isopropyl Acetoacetate | 98%[2] |

| 2 | Cyclohexanol | Cyclohexyl Acetoacetate | 99%[2] |

| 3 | tert-Butanol | tert-Butyl Acetoacetate | 99%[2] |

| 4 | Menthol | Menthyl Acetoacetate | Quantitative[1] |

| 5 | Phenylmenthol | Phenylmenthyl Acetoacetate | Quantitative[1] |

| 6 | Cholesterol | Cholesteryl Acetoacetate | Quantitative[1] |

Applications in Synthesis

β-Keto esters are versatile building blocks in organic synthesis.[1] Their applications include:

-

Heterocyclic Chemistry: They are key starting materials for the synthesis of various heterocycles like dihydropyridines, pyrroles, and quinolines.[1]

-

Asymmetric Synthesis: Chiral β-keto esters, synthesized from chiral alcohols, can be used in asymmetric transformations.[1]

-

Natural Product Synthesis: The methodology provides access to intermediates for the synthesis of complex natural products.

-

Pharmaceutical Development: The dicarbonyl moiety is a common feature in many bioactive molecules and drug candidates.[4]

Safety and Handling

-

This compound is a liquid that is insoluble in water but miscible with most organic solvents.[4]

-

It is more stable than diketene but should be stored at low temperatures (2-8°C) for optimal stability.[4]

-

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. All manipulations should be performed in a well-ventilated fume hood.

References

Acetoacetylation of Amines using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Convenient and Efficient Approach

Introduction

Acetoacetylation of amines is a fundamental chemical transformation that yields β-ketoamides, valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and pigments.[1][2][3] Traditionally, diketene (B1670635) has been a common reagent for this purpose. However, its high reactivity and instability can lead to handling difficulties and the formation of byproducts.[4] 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, serves as a convenient and safer alternative to diketene for the acetoacetylation of amines.[4] This compound acts as an in situ source of acetylketene, the reactive intermediate, through a retro-Diels-Alder reaction upon heating.[5] The reaction with amines is typically clean, high-yielding, and produces only acetone (B3395972) as a volatile byproduct, simplifying purification.[6]

Mechanism of Acetoacetylation

The acetoacetylation of amines with this compound proceeds through a two-step mechanism. The first step involves the thermal decomposition of the dioxinone to generate acetylketene and acetone.[5] The highly reactive acetylketene then readily undergoes nucleophilic attack by the amine to form the corresponding β-ketoamide.

Caption: Reaction mechanism of amine acetoacetylation.

Applications and Quantitative Data

The acetoacetylation of various primary and secondary amines using this compound has been reported with excellent yields under relatively mild conditions. The following table summarizes representative examples.

| Amine Substrate | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Toluene | None | Reflux | 2 | 95 | [7] |

| Benzylamine | Xylene | None | Reflux | 1 | 98 | [6] |

| N-Methylaniline | Xylene | None | Reflux | 1.5 | 92 | [6] |

| Various Anilines | Water | None | 80 | 0.5-1 | 85-98 | [8] |

| Heterocyclic Amines | Not Specified | Not Specified | Not Specified | Not Specified | Good | [5] |

| Primary/Secondary Amines | Tetrahydrofuran | Sodium Acetate (B1210297) | Reflux | Not Specified | Quantitative | [6][9] |

Experimental Protocols

Below are detailed protocols for the acetoacetylation of amines using this compound.

Protocol 1: General Procedure for Acetoacetylation of Aromatic Amines in an Apolar Solvent

This protocol is adapted from procedures described for the synthesis of acetoacetanilides.[7]

Workflow:

Caption: Workflow for acetoacetylation in an apolar solvent.

Materials:

-

Amine (e.g., Aniline)

-

This compound

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.

-

In the flask, dissolve the amine (1.0 equivalent) in toluene.

-

Heat the mixture to reflux with stirring.

-

Slowly add this compound (1.05 equivalents) dropwise from the dropping funnel.

-

After the addition is complete, maintain the reaction at reflux for the time indicated in the table or until TLC analysis shows complete consumption of the starting amine.

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling and can be collected by filtration.

-

Wash the collected solid with a small amount of cold toluene.

-

Dry the product in a vacuum oven.

Protocol 2: Acetoacetylation of Amines in an Aqueous Medium

This protocol is based on the environmentally friendly synthesis of amino acid acetoacetamides.[8]

Materials:

-

Amine (e.g., an amino acid)

-

This compound

-

Water

-

Round-bottom flask

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, suspend the amine (1.0 equivalent) in water.

-

Add this compound (1.1 equivalents) to the suspension.

-

Heat the mixture to 80 °C with vigorous stirring.

-

Maintain the temperature and stirring for 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product with cold water.

-

Dry the product under vacuum.

Protocol 3: Mild Acetoacetylation of Primary and Secondary Amines

This protocol utilizes sodium acetate as a catalyst for a milder reaction, which can be beneficial for sensitive substrates.[6][9]

Materials:

-

Amine (primary or secondary)

-

This compound

-

Tetrahydrofuran (THF)

-

Sodium acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of the amine (1.0 equivalent) in THF, add a catalytic amount of sodium acetate.

-

Add this compound (1.0 equivalent).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography if necessary.

Safety and Handling

This compound is a flammable liquid and vapor.[10][11][12] It is crucial to handle this reagent in a well-ventilated fume hood and away from heat, sparks, and open flames.[10][11][12][13] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[12][13] In case of skin contact, immediately wash the affected area with plenty of water.[10][12] For eye contact, rinse cautiously with water for several minutes.[11][12]

Logical Relationship of Reagent Choice

The choice of acetoacetylating agent has significant implications for reaction conditions and safety.

Caption: Comparison of diketene and its acetone adduct.

References

- 1. Diketene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acetoacetylation with this compound: a convenient alternative to diketene | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 8. researchgate.net [researchgate.net]

- 9. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]

- 10. This compound, 94% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. lookchem.com [lookchem.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound(5394-63-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Application Notes and Protocols for the Synthesis of Dihydropyrimidinones using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[2][3] This application note explores the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, as a versatile substrate in the synthesis of DHPMs.[4]

This compound serves as a stable and convenient synthetic equivalent of diketene (B1670635).[4] Upon thermal treatment, it generates highly reactive acetylketene in situ.[5] This intermediate can then react with an aldehyde and urea (or thiourea) in a Biginelli-type condensation to afford the corresponding 5-unsubstituted dihydropyrimidinones. This approach offers an alternative to the traditional use of β-ketoesters and opens avenues for the synthesis of a variety of DHPM derivatives. A four-component reaction involving diketene for the synthesis of DHPMs has been previously described, suggesting the feasibility of this approach.[6]

Reaction Principle